N-cyclopropyl-2-({4-methyl-5-[1-(phenylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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Overview
Description
N-CYCLOPROPYL-2-({4-METHYL-5-[1-(PHENYLSULFONYL)-3-PIPERIDINYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a cyclopropyl group, a triazole ring, and a phenylsulfonyl-piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-2-({4-METHYL-5-[1-(PHENYLSULFONYL)-3-PIPERIDINYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Piperidine Moiety: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.
Attachment of the Phenylsulfonyl Group: This is typically done through sulfonylation reactions using sulfonyl chlorides.
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions involving diazo compounds and alkenes.
Final Assembly: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, often using catalysts and specific solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPROPYL-2-({4-METHYL-5-[1-(PHENYLSULFONYL)-3-PIPERIDINYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-CYCLOPROPYL-2-({4-METHYL-5-[1-(PHENYLSULFONYL)-3-PIPERIDINYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-2-({4-METHYL-5-[1-(PHENYLSULFONYL)-3-PIPERIDINYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-CYCLOPROPYL-2-({4-METHYL-5-[1-(PHENYLSULFONYL)-3-PIPERIDINYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE: is similar to other triazole-containing compounds, such as:
Uniqueness
What sets N-CYCLOPROPYL-2-({4-METHYL-5-[1-(PHENYLSULFONYL)-3-PIPERIDINYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H25N5O3S2 |
---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
2-[[5-[1-(benzenesulfonyl)piperidin-3-yl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-cyclopropylacetamide |
InChI |
InChI=1S/C19H25N5O3S2/c1-23-18(21-22-19(23)28-13-17(25)20-15-9-10-15)14-6-5-11-24(12-14)29(26,27)16-7-3-2-4-8-16/h2-4,7-8,14-15H,5-6,9-13H2,1H3,(H,20,25) |
InChI Key |
UFQQCEIFKYSNBP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2CC2)C3CCCN(C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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